(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline
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Overview
Description
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound that belongs to the class of aziridines fused with isoquinoline This compound is characterized by its unique three-membered aziridine ring fused to an isoquinoline structure, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves the formation of the aziridine ring followed by its fusion with an isoquinoline moiety. One common synthetic route includes the cyclization of an appropriate precursor, such as an amino alcohol, under specific conditions that promote the formation of the aziridine ring. This can be achieved through intramolecular nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are less documented, but they would likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially opening the aziridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the isoquinoline ring or the aziridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while reduction could lead to amine derivatives. Substitution reactions can introduce various functional groups, altering the compound’s properties.
Scientific Research Applications
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme mechanisms and protein interactions.
Industry: Its reactivity and structural features make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects. The isoquinoline moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other aziridine-containing molecules and isoquinoline derivatives. Examples are:
Aziridine: A simple three-membered ring containing one nitrogen atom.
Isoquinoline: A bicyclic compound with a benzene ring fused to a pyridine ring.
Uniqueness
(8aS)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is unique due to the fusion of the aziridine ring with the isoquinoline structure
Properties
CAS No. |
2639390-26-2 |
---|---|
Molecular Formula |
C10H11N |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
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